Cap-dependent endonuclease-IN-3

Catalog No.
S15751467
CAS No.
M.F
C29H25F2N3O7S
M. Wt
597.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cap-dependent endonuclease-IN-3

Product Name

Cap-dependent endonuclease-IN-3

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate

Molecular Formula

C29H25F2N3O7S

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1

InChI Key

IVHSRYSBKJOVJK-VWNXMTODSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Cap-dependent endonuclease-IN-3 is a compound that targets the cap-dependent endonuclease activity of the influenza virus. This enzyme is crucial for the viral replication process, as it facilitates the "cap-snatching" mechanism necessary for synthesizing viral mRNA. The compound operates by inhibiting the enzymatic function of the cap-dependent endonuclease, which is part of the viral RNA polymerase complex. This inhibition prevents the virus from effectively using host cell machinery to produce its mRNA, thereby hindering viral replication.

Such as alkylation, acylation, or substitution to introduce specific functional groups that enhance binding affinity and biological activity.
  • Purification and Characterization: The final product is purified using techniques like chromatography and characterized through spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity .
  • The primary biological activity of Cap-dependent endonuclease-IN-3 is its ability to inhibit the cap-dependent endonuclease, thereby reducing viral replication. Studies have shown that compounds similar to Cap-dependent endonuclease-IN-3 can exhibit strong inhibitory effects on this enzyme, with some derivatives achieving low micromolar IC50 values, indicating potent activity against influenza viruses . This inhibition is significant because it targets a unique aspect of viral biology that is not present in human cells, making it a promising antiviral strategy.

    The synthesis of Cap-dependent endonuclease-IN-3 typically involves multi-step organic synthesis techniques that include:

    • Formation of Key Intermediates: Initial steps often focus on creating dibenzothiepin or similar structures that serve as scaffolds for further modifications.
    • Functional Group Modifications: These intermediates are then subjected to various

    Cap-dependent endonuclease-IN-3 has potential applications in antiviral therapy, particularly for treating influenza infections. Its ability to inhibit viral replication makes it a candidate for developing new antiviral drugs targeting influenza and possibly other viruses utilizing similar mechanisms. Additionally, understanding its structure-activity relationship can guide further modifications to improve efficacy and reduce side effects .

    Interaction studies have demonstrated that Cap-dependent endonuclease-IN-3 binds effectively to the active site of the cap-dependent endonuclease. Molecular docking studies have provided insights into how structural modifications influence binding affinity and inhibitory potency. These studies reveal that compounds with specific conformations and electronic properties can significantly enhance interaction with the endonuclease, leading to improved inhibitory effects .

    Several compounds exhibit similar mechanisms of action as Cap-dependent endonuclease-IN-3. Here are some notable examples:

    Compound NameMechanism of ActionUnique Features
    Baloxavir AcidInhibits cap-dependent endonucleaseFirst-in-class inhibitor with potent antiviral activity
    FavipiravirInhibits viral RNA polymeraseBroad-spectrum antiviral; prodrug form enhances efficacy
    DihydrodibenzothiepineTargets cap-dependent endonucleaseHydrophobic pharmacophore enhancing interaction

    Cap-dependent endonuclease-IN-3 is unique due to its specific structural characteristics that optimize binding to the influenza cap-dependent endonuclease, potentially leading to improved efficacy compared to existing inhibitors like baloxavir and favipiravir.

    XLogP3

    4.2

    Hydrogen Bond Acceptor Count

    12

    Exact Mass

    597.13812764 g/mol

    Monoisotopic Mass

    597.13812764 g/mol

    Heavy Atom Count

    42

    Dates

    Last modified: 08-15-2024

    Explore Compound Types